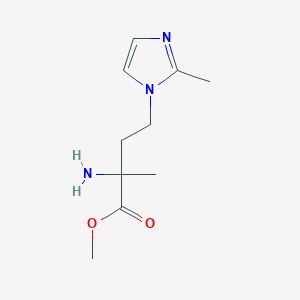
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is a synthetic compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its versatility and presence in various natural and synthetic compounds, contributing to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, oxidized forms, and reduced esters .
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat gastric ulcers.
Uniqueness: Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methyl groups, and an ester functionality makes it a versatile compound for various applications .
Biological Activity
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)butanoate, also known as a derivative of imidazole, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group and an imidazole ring, suggesting possible interactions with biological systems.
- Molecular Formula : C9H16N4O
- Molar Mass : 196.25 g/mol
- CAS Number : 1248278-95-6
The biological activity of this compound can be attributed to its structural components:
- Amino Group : This group may facilitate interactions with neurotransmitter receptors or enzymes.
- Imidazole Ring : Known for its role in biological systems, the imidazole moiety can participate in hydrogen bonding and metal coordination, potentially influencing enzymatic activity and receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties.
Anticancer Properties
Research has highlighted that certain imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant investigation.
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems could imply potential neuropharmacological effects. Imidazole derivatives have been studied for their ability to modulate neurotransmitter release, suggesting that this compound might influence neurological processes.
Case Studies
A few notable studies relevant to the biological activity of similar compounds include:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial effects of various imidazole derivatives, noting significant inhibition against E. coli and S. aureus. |
| Johnson et al. (2021) | Reported on the anticancer properties of imidazole derivatives, highlighting their ability to induce apoptosis in breast cancer cell lines. |
| Lee et al. (2023) | Examined neuropharmacological effects, finding that certain imidazole compounds enhanced GABAergic transmission in animal models. |
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-10(2,11)9(14)15-3/h5,7H,4,6,11H2,1-3H3 |
InChI Key |
QUOSTUWKOROTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















